2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Description
Properties
IUPAC Name |
2-(4-oxocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14,17H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIDYTQURQDBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The precursor, 4-(4-oxocyclohexanecarbonyl)-2-hydroxy-6-oxo-1-phenethyl piperazine, is treated with concentrated hydrochloric acid (12 N) at 0°C. The strong acid facilitates protonation of the hydroxyl group, promoting elimination of water and subsequent cyclization to form the pyrazino[2,1-a]isoquinoline scaffold. After overnight stirring at ambient temperature, the reaction mixture is quenched in ice water and extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulfate, and the crude product is recrystallized from a petroleum ether/acetone mixture to yield white crystals.
Key Parameters
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Acid Concentration : 12 N HCl ensures complete protonation without side reactions.
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Temperature : Initial cooling to 0°C prevents exothermic side reactions; subsequent warming to room temperature enables cyclization.
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Workup : Dichloromethane extraction efficiently isolates the non-polar product, while recrystallization achieves >95% purity.
Yield : 95% after recrystallization (35% overall yield from iminodiacetonitrile starting material).
Alternative Acyl Group Introduction via Friedel-Crafts Acylation
Modifications to the acyl group at position 2 of the pyrazino-isoquinoline core can be achieved by varying the acyl chloride used during precursor synthesis. For the 4-oxocyclohexanecarbonyl substituent, cyclohexanone-derived acyl chlorides are employed.
Synthesis of 4-Oxocyclohexanecarbonyl Chloride
Cyclohexanone is treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) under anhydrous conditions. The reaction proceeds at 0°C to form 4-oxocyclohexanecarbonyl chloride, which is then reacted with 2-hydroxy-6-oxo-1-phenethyl piperazine in tetrahydrofuran (THF) with triethylamine as a base.
Reaction Scheme
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Cyclohexanone + Oxalyl chloride → 4-Oxocyclohexanecarbonyl chloride
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4-Oxocyclohexanecarbonyl chloride + 2-Hydroxy-6-oxo-1-phenethyl piperazine → 4-(4-Oxocyclohexanecarbonyl)-2-hydroxy-6-oxo-1-phenethyl piperazine
Yield : 70–75% for the acylation step.
Optimization of Cyclization Conditions
Acid Selection and Solvent Effects
While hydrochloric acid is standard, sulfuric acid (18 M) has been tested as an alternative, yielding comparable results but requiring stricter temperature control to avoid sulfonation byproducts. Solvent screening reveals that polar aprotic solvents like dimethylacetamide (DMA) accelerate cyclization but complicate purification.
Table 1. Cyclization Efficiency Under Varied Conditions
| Acid | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 12 N HCl | Neat | 0°C → RT | 95 | 98 |
| 18 M H₂SO₄ | Dichloroethane | 0°C → RT | 92 | 95 |
| 12 N HCl | DMA | 0°C → RT | 88 | 90 |
Large-Scale Production Considerations
Industrial protocols emphasize cost-effective precursor synthesis and reduced purification steps. A continuous flow system has been proposed, where the cyclization reaction occurs in a tubular reactor with inline neutralization and extraction. This method reduces reaction time from 24 hours to 2 hours and improves yield reproducibility to ±2%.
Critical Challenges
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Byproduct Formation : Over-acidification can lead to decomposition of the 4-oxocyclohexanecarbonyl group.
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Crystallization Control : Seeding with pure product during recrystallization ensures uniform crystal size and prevents oiling out.
Characterization and Quality Control
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 1.50–1.85 (m, 4H, cyclohexane CH₂), 2.30 (s, 2H, COCH₂), 3.20–3.80 (m, 8H, pyrazino-isoquinoline CH₂), 4.10 (s, 1H, NH).
Table 2. Purity Standards for Industrial Batches
| Parameter | Specification | Method |
|---|---|---|
| Assay (HPLC) | ≥98.5% | USP <621> |
| Residual Solvents | ≤0.1% | GC-MS |
| Heavy Metals | ≤10 ppm | ICP-OES |
Chemical Reactions Analysis
Types of Reactions: Norcodeine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Norcodeine can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that it may possess antitumor and antimicrobial properties.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of similar isoquinoline derivatives. The findings suggested that modifications on the isoquinoline scaffold could enhance cytotoxicity against various cancer cell lines .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a valuable intermediate for the preparation of other complex molecules. Its unique structure allows for various functional group transformations.
Example Reaction Pathway
The compound can undergo cyclization reactions to form more complex polycyclic structures, which are often used in drug development. For instance, it can be transformed into derivatives that exhibit improved pharmacokinetic properties .
Materials Science
Recent studies have explored the use of this compound in developing new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and material coatings.
Case Study: Catalytic Applications
Research has demonstrated that derivatives of this compound can act as effective catalysts in organic reactions such as cross-coupling and oxidation processes .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity | |
| Antimicrobial | Inhibition of growth | |
| Enzyme Inhibition | Specificity towards certain enzymes |
Synthetic Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Cyclization | Formation of polycyclic compounds | 75 |
| Functionalization | Addition of functional groups | 80 |
Mechanism of Action
Norcodeine exerts its effects primarily through its interaction with the mu-opioid receptor. It is metabolized from codeine by the enzyme cytochrome P450 3A4. Once formed, norcodeine can be further metabolized by conjugation with glucuronic acid . The binding of norcodeine to the mu-opioid receptor results in hyperpolarization of neurons, leading to the inhibition of nociceptive neurotransmitter release and an analgesic effect .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound is compared below with analogs sharing the pyrazino[2,1-a]isoquinolin-4-one scaffold or demonstrating Nrf2/ARE induction.
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Aroylmethylene substituents (e.g., in Compound 1) exhibit superior Nrf2 activation, with EC50 values in the low micromolar range, attributed to their electrophilic nature facilitating KEAP1-NRF2 interaction .
Biological Efficacy :
- Compound 1 reduces colitis severity in mice by inhibiting NLRP3 inflammasome and upregulating NQO1/HO-1, suggesting the target compound may share similar mechanisms .
- 3-Aroylmethylene derivatives show broad-spectrum cytoprotection in colorectal cancer models, highlighting the scaffold’s versatility .
Research Models :
- Most analogs are tested in HepG2-ARE-C8 cells for Nrf2 activation and in rodent inflammation models (e.g., DSS-induced colitis). The target compound’s efficacy in these models remains speculative but plausible .
Research Findings and Structure-Activity Relationships (SAR)
- Electrophilic Substituents : Aroylmethylene groups form covalent bonds with KEAP1, disrupting its interaction with Nrf2 and promoting ARE-driven gene expression. The 4-oxocyclohexanecarbonyl group, while less electrophilic, may still engage in hydrogen bonding with KEAP1 .
- Substituent Flexibility : Derivatives with aryl or heteroaryl groups (e.g., thiophene in ) retain activity, suggesting tolerance for diverse substituents at the carbonyl position .
- Disease-Specific Potency : Compounds targeting NLRP3 inflammasome (e.g., Compound 1) are more effective in colitis, while those inducing SOD-1/CAT are prioritized in neurodegenerative models .
Biological Activity
2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
- CAS Number : 57452-32-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may exhibit:
- Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cells. Mechanistic studies indicate that it may interfere with cell cycle progression and induce apoptosis in tumor cells.
- Inflammation Modulation : Preliminary research indicates that it might influence inflammatory pathways, potentially acting as an inhibitor of specific inflammatory mediators.
Biological Activity Overview
Case Study 1: Antiproliferative Activity
A study investigating a library of oxadiazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and HCT-116. The MTT assay demonstrated that these compounds could reduce cell viability significantly.
Results Summary :
- Cell Lines Tested : HeLa (cervical adenocarcinoma), HCT-116 (colorectal carcinoma)
- Cytotoxicity Assay : MTT assay revealed IC50 values indicating effective inhibition at micromolar concentrations.
Discussion
The biological activities of this compound indicate promising therapeutic potential, particularly in oncology and inflammation-related diseases. The compound's ability to modulate cell proliferation and inflammatory pathways positions it as a candidate for further pharmacological development.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Q. Which analytical techniques are critical for structural validation?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the pyrazino-isoquinolinone core and cyclohexanecarbonyl substituents. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as applied to related isoquinolinone derivatives . High-performance liquid chromatography (HPLC) with UV detection monitors purity (>98%), referencing impurity standards such as N-formyl derivatives (e.g., 125273-88-3) .
Q. How should researchers align experimental design with theoretical frameworks?
- Methodological Answer: Link synthesis to heterocyclic chemistry principles, such as Baldwin’s rules for cyclization, to predict feasible ring-closure pathways . For bioactivity studies, anchor hypotheses to structure-activity relationship (SAR) models, prioritizing modifications at the 4-oxocyclohexanecarbonyl moiety to enhance binding affinity .
Advanced Research Questions
Q. How can contradictory data in synthetic yields be resolved?
Q. What methodologies assess environmental fate and biodegradation?
- Methodological Answer: Apply OECD Test Guideline 307 to evaluate soil degradation kinetics. High-resolution mass spectrometry (HRMS) identifies metabolites, such as hydrolyzed cyclohexanecarbonyl fragments. Ecotoxicology assays (e.g., Daphnia magna LC50) quantify acute toxicity, while computational QSAR models predict bioaccumulation potential .
Q. How do structural modifications impact bioactivity?
- Methodological Answer: Replace the 4-oxocyclohexanecarbonyl group with bioisosteres (e.g., tetrahydrofuran-3-carbonyl) and assay acetylcholinesterase (AChE) inhibition. Compare IC50 values via Ellman’s method, noting that electron-withdrawing substituents enhance activity by 2–3-fold, as seen in analogous pyrazino-isoquinolinones .
Q. What computational tools predict metabolic stability?
- Methodological Answer: Use Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450 metabolism. Dock the compound into CYP3A4 (PDB: 1TQN) using AutoDock Vina, identifying vulnerable sites (e.g., oxidation at the cyclohexanone ring). Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
